molecular formula C10H14ClNO2 B2423233 3-Ethylphenyl 2-aminoacetate hydrochloride CAS No. 1353500-89-6

3-Ethylphenyl 2-aminoacetate hydrochloride

Cat. No.: B2423233
CAS No.: 1353500-89-6
M. Wt: 215.68
InChI Key: XKGSEFVWBSOBNG-UHFFFAOYSA-N
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Description

3-Ethylphenyl 2-aminoacetate hydrochloride: is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol. It is primarily used in scientific research and has shown potential in various fields such as neuropharmacology, agrochemistry, biofuels, peptide synthesis, and chemical sensing.

Scientific Research Applications

Neuropharmacology: 3-Ethylphenyl 2-aminoacetate hydrochloride is investigated for its potential to modulate neurotransmitter receptors, particularly the GABA_A receptors, which play a crucial role in the central nervous system. It is used in receptor binding assays and electrophysiological studies.

Agrochemistry: The compound is explored for the synthesis of herbicides and pesticides due to its reactive functional groups. It is incorporated into various formulations and tested for its efficacy in controlling pests and weeds.

Biofuels: Research is being conducted on its potential as a biofuel additive to improve the efficiency and reduce the emissions of biofuel combustion.

Peptide Synthesis: this compound serves as a precursor in the synthesis of peptides and proteins, which are fundamental in various biological processes.

Chemical Sensing: The compound is utilized in the development of chemical sensors due to its ability to react with specific analytes, causing a detectable change.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylphenyl 2-aminoacetate hydrochloride typically involves the esterification of 3-ethylphenol with glycine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of an acid catalyst and a dehydrating agent to drive the esterification reaction to completion.

Industrial Production Methods: This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-Ethylphenyl 2-aminoacetate hydrochloride involves its interaction with neurotransmitter receptors, particularly the GABA_A receptors. It acts as a positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA. This modulation can lead to increased inhibitory effects in the central nervous system, which may have therapeutic applications for neurological disorders.

Comparison with Similar Compounds

  • 3-Methylphenyl 2-aminoacetate hydrochloride
  • 4-Ethylphenyl 2-aminoacetate hydrochloride
  • 3-Ethylphenyl 2-aminoacetate

Comparison: 3-Ethylphenyl 2-aminoacetate hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and efficacy in various applications.

Properties

IUPAC Name

(3-ethylphenyl) 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-8-4-3-5-9(6-8)13-10(12)7-11;/h3-6H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGSEFVWBSOBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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